molecular formula C19H21N5OS2 B12154161 2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3-methylthiophen-2-yl)methylideneamino]acetamide

2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3-methylthiophen-2-yl)methylideneamino]acetamide

Cat. No.: B12154161
M. Wt: 399.5 g/mol
InChI Key: SKDITFYANSXTEO-JAIQZWGSSA-N
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Description

2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3-methylthiophen-2-yl)methylideneamino]acetamide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3-methylthiophen-2-yl)methylideneamino]acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group on the triazole ring.

    Formation of the Acetamide Moiety: The acetamide group is formed through an amidation reaction, where an amine reacts with an acyl chloride or anhydride.

    Condensation with Thiophene Derivative: The final step involves the condensation of the acetamide derivative with a thiophene aldehyde under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl and thiophene moieties, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the imine bond, resulting in the formation of amines or reduced triazole derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are often employed in substitution reactions.

Major Products

    Oxidation: Sulfoxides, sulfones, and oxidized thiophene derivatives.

    Reduction: Amines and reduced triazole derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

Biology

Due to its triazole and thiophene moieties, the compound may exhibit biological activities such as antimicrobial, antifungal, and anticancer properties. It can be used in the development of new pharmaceuticals.

Medicine

The compound’s potential biological activities make it a candidate for drug discovery and development, particularly in the treatment of infectious diseases and cancer.

Industry

In the industrial sector, the compound can be used in the synthesis of agrochemicals, dyes, and polymers. Its unique structure may also make it suitable for use in electronic materials and sensors.

Mechanism of Action

The mechanism of action of 2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3-methylthiophen-2-yl)methylideneamino]acetamide is likely related to its ability to interact with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. The thiophene and sulfanyl groups may enhance the compound’s binding affinity and selectivity. The exact pathways involved would depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

    2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3-methylthiophen-2-yl)methylideneamino]acetamide: This compound is unique due to its specific combination of triazole, thiophene, and acetamide moieties.

    Other Triazole Derivatives: Compounds such as fluconazole and itraconazole, which are used as antifungal agents, share the triazole ring but differ in their other functional groups.

    Thiophene Derivatives: Compounds like thiophene-2-carboxamide and thiophene-3-carboxamide share the thiophene moiety but lack the triazole and sulfanyl groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological and chemical properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C19H21N5OS2

Molecular Weight

399.5 g/mol

IUPAC Name

2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-(3-methylthiophen-2-yl)methylideneamino]acetamide

InChI

InChI=1S/C19H21N5OS2/c1-4-24-18(15-7-5-13(2)6-8-15)22-23-19(24)27-12-17(25)21-20-11-16-14(3)9-10-26-16/h5-11H,4,12H2,1-3H3,(H,21,25)/b20-11-

InChI Key

SKDITFYANSXTEO-JAIQZWGSSA-N

Isomeric SMILES

CCN1C(=NN=C1SCC(=O)N/N=C\C2=C(C=CS2)C)C3=CC=C(C=C3)C

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NN=CC2=C(C=CS2)C)C3=CC=C(C=C3)C

Origin of Product

United States

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